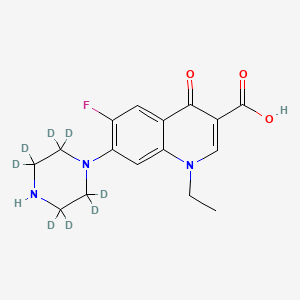

Norfloxacin-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Norfloxacin is a synthetic antibacterial drug . It belongs to the class of fluoroquinolone antibiotics and is used to treat certain bacterial infections in many different parts of the body . It works by inhibiting the activity of DNA gyrase, preventing bacterial DNA replication .

Synthesis Analysis

A new norfloxacin (NOR)–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method (neat and liquid-assisted grinding), and the characterization was performed by thermal analysis (TG–DTA, DSC and DSC microscopy), infrared vibrational spectroscopy and powder X-ray diffraction .Chemical Reactions Analysis

Norfloxacin can be removed from water using an airlift-electrocoagulation (AL-EC) reactor . The best removal efficiency was obtained with the iron anode and aluminum cathode combination, a current density of 2 mA cm−2, an initial pH of 7, a treatment time of 32 minutes and an air flow rate of 200 mL min−1 .Physical And Chemical Properties Analysis

Norfloxacin has an aqueous solubility 3.5 times higher when cocrystallized with saccharin than in its pristine state . The solvate–cocrystal has a water solubility 2.3 times higher than NOR .Scientific Research Applications

Aqueous Degradation Mechanism

Norfloxacin-d8 is used in studies investigating the aqueous degradation mechanism initiated by hydroxyl radicals . The most favorable degradation pathways were determined based on Gibbs free energy profiles, and the relative reactivity of cationic, neutral, and anionic forms of Norfloxacin-d8 was analyzed . The results revealed that both H atom abstraction (HAA) by hydroxyl radicals and hydroxyl radical addition (ADD) reactions play important roles in the degradation processes .

Photocatalytic Degradation

Norfloxacin-d8 is also used in research related to photocatalytic degradation . The photocatalytic degradation of Norfloxacin-d8 under visible light in water was investigated using ZnxCd (1-x)S/g-C3N4 composites . The best photolytic norfloxacin degradation rate of the composites was 89.8%, which was obtained when the dosage ratio of g-C3N4 to ZnxCd (1-x)S was 1:1 .

Nanoscale Zero-Valent Iron-Activated Persulfate Process

Another application of Norfloxacin-d8 is in the degradation of Norfloxacin in an aqueous solution by the nanoscale zero-valent iron-activated persulfate process .

Mechanism of Action

Target of Action

Norfloxacin-d8, like its parent compound Norfloxacin, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .

Mode of Action

Norfloxacin-d8 is a bactericidal antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The bactericidal action of Norfloxacin-d8 results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication . The degradation of Norfloxacin-d8 in an aqueous environment can lead to the destruction of the piperazine ring and the transformation of the quinolone ring .

Pharmacokinetics

Following oral administration, 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . About 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .

Result of Action

The molecular and cellular effects of Norfloxacin-d8’s action involve the inhibition of bacterial DNA replication, leading to the death of the bacteria . Norfloxacin-d8 can also affect melanin synthesis and antioxidant enzymes activity in normal human melanocytes .

Action Environment

Environmental factors can influence the action of Norfloxacin-d8. For instance, the presence of nanoplastics in water can enhance the adsorption of Norfloxacin, promoting its carrier effect . Moreover, the chemical aging of microplastics can enhance the adsorption capacity of microplastics to Norfloxacin-d8 and promote the carrier effect of it to Norfloxacin-d8 .

properties

IUPAC Name |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-SQUIKQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724528 |

Source

|

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfloxacin-d8 | |

CAS RN |

1216601-32-9 |

Source

|

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)